N-(1H-indol-3-yl)pyrrolidine-1-carboxamide
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Overview
Description
“N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” is a chemical compound with the molecular formula C13H15N3O . It is a derivative of indole, a heterocyclic compound that is a key component in many pharmaceuticals .
Synthesis Analysis
The synthesis of indole derivatives, including “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide”, often involves the addition of indole to various aldehydes . A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their receptor affinity and serotonin reuptake inhibition .Molecular Structure Analysis
The molecular structure of “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” can be found in various databases such as PubChem . The compound has a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives .Chemical Reactions Analysis
Indole derivatives, including “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide”, have been found to react readily with hard and soft electrophiles due to their electron-rich character . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” can be found in databases like PubChem . The compound has a molecular weight of 185.26 g/mol .Scientific Research Applications
Antimicrobial Activity
Indolylpyrrolidine carboxamide derivatives have been investigated for their antimicrobial potential. Researchers have synthesized various analogs and evaluated their efficacy against bacteria and fungi. Notably, these compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Antitubercular Properties
Given the global health burden posed by tuberculosis (TB), compounds with antitubercular activity are of immense interest. Studies have explored the effects of indolylpyrrolidine carboxamides against Mycobacterium tuberculosis (the causative agent of TB). These compounds exhibit inhibitory effects on the growth of TB bacteria, making them potential candidates for further drug development .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Some indolylpyrrolidine carboxamides have demonstrated anti-inflammatory properties by modulating key pathways involved in immune responses. These compounds could be explored as novel anti-inflammatory agents .
Neuroprotective Effects
Indole derivatives, including indolylpyrrolidine carboxamides, have been investigated for their neuroprotective properties. These compounds may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are keen to explore their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anticancer Activity
Indole-based compounds often exhibit diverse effects on cancer cells. Some indolylpyrrolidine carboxamides have shown cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. Researchers are studying their mechanisms of action and exploring their use in combination therapies .
Plant Growth Regulation
Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan. Interestingly, indolylpyrrolidine carboxamides share structural similarities with IAA. Researchers have investigated their effects on plant growth, including seed germination, root development, and overall plant health. These compounds could find applications in agriculture and horticulture .
Future Directions
Mechanism of Action
Target of Action
N-(1H-indol-3-yl)pyrrolidine-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new useful derivatives . .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, such as N-(1H-indol-3-yl)pyrrolidine-1-carboxamide, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be speculated that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-(1H-indol-3-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-3-4-8-16)15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVGYIVMOSZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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